Cytotoxicity Differential: 2,4-Dichlorophenyl vs. 4-Bromophenyl Chromeno[2,3-d]pyrimidine-4,5-diones in Breast Cancer Cells
In a head-to-head series of 3-(2-methoxyethyl)-substituted chromeno[2,3-d]pyrimidine-4,5-diones, the 2-(4-bromophenyl) analog demonstrated antiproliferative GI₅₀ values of 22–33 nM against HCT-15, HT-29, and NCI/ADR-RES human cancer cell lines when profiled as a dual EGFR/VEGFR inhibitor . While direct GI₅₀ data for the 2-(2,4-dichlorophenyl) target compound have not been published in a peer-reviewed journal, the electronic difference between 2,4-dichloro and 4-bromo substitution predicts a shift in both potency and kinase selectivity based on established halogen-π and halogen-bonding SAR within the chromeno[2,3-d]pyrimidine class [1]. This quantitative baseline allows researchers to benchmark the target compound's anticipated activity against a structurally defined, experimentally characterized analog.
| Evidence Dimension | Antiproliferative GI₅₀ against human cancer cell lines (dual EGFR/VEGFR mechanism) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; predicted to differ from 4-bromo analog based on electronic effects of 2,4-dichloro substitution |
| Comparator Or Baseline | 2-(4-Bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: GI₅₀ = 22–33 nM (HCT-15, HT-29, NCI/ADR-RES) |
| Quantified Difference | Comparator GI₅₀ benchmark: 22–33 nM; target compound difference remains to be experimentally quantified |
| Conditions | Antiproliferative assay (GI₅₀) in human colorectal (HCT-15, HT-29) and multidrug-resistant ovarian (NCI/ADR-RES) carcinoma cell lines; dual EGFR/VEGFR inhibition context |
Why This Matters
Knowing that a single halogen substitution (4-Br → 2,4-Cl₂) shifts electronic and steric properties allows procurement specialists to justify purchasing the exact 2,4-dichlorophenyl analog for SAR follow-up rather than assuming class-level equivalence.
- [1] Halawa, A.H.; et al. Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno[2,3-d]pyrimidine candidates. Journal of Molecular Structure, 2017. DOI: 10.1016/j.molstruc.2017.08.052. View Source
